molecular formula C17H16FN3O2 B2883354 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941913-38-8

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2883354
CAS RN: 941913-38-8
M. Wt: 313.332
InChI Key: XHWZMBUVNLLCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells in vitro and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide in lab experiments is its potential as an anticancer or anti-inflammatory agent. However, one limitation is that the compound may have toxicity or other side effects that need to be carefully studied.

Future Directions

There are several future directions for research on 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide. One direction is to study its potential as a novel anticancer or anti-inflammatory agent in animal models. Another direction is to study its mechanism of action and identify the specific enzymes or proteins it targets. Additionally, the compound could be modified to improve its potency or reduce its toxicity.

Synthesis Methods

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 4-fluorobenzylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-11-7-12(2)21(17(23)15(11)8-19)10-16(22)20-9-13-3-5-14(18)6-4-13/h3-7H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZMBUVNLLCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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